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Introduction
Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye prized in biomedical research for its

deep tissue penetration and minimal background autofluorescence. Labeling peptides with

Cy7.5 creates powerful probes for a multitude of applications, including in vivo imaging,

receptor binding assays, and tracking cellular uptake. This document provides detailed

protocols for labeling peptides with Cy7.5 using two common methods: conjugation with a pre-

activated N-hydroxysuccinimide (NHS) ester and direct coupling using Cyanine7.5 carboxylic
acid with a carbodiimide activator.

The most straightforward and widely used method involves Cyanine7.5 NHS ester, which

readily reacts with primary amines (N-terminus and lysine side chains) on a peptide in a single

step to form a stable amide bond.[1] Alternatively, Cyanine7.5 carboxylic acid, the unactivated

form of the dye, can be coupled to peptide amines. This requires a two-step, one-pot reaction

where a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates

the dye's carboxylic acid group, which can then react with the peptide's primary amines.[2][3]

The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) during

EDC activation is highly recommended as it converts the unstable intermediate into a more

stable, amine-reactive NHS ester, significantly improving coupling efficiency.[2][3]
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Successful labeling is dependent on carefully controlled reaction parameters. The following

tables summarize the key quantitative data and recommended conditions for both labeling

strategies.

Table 1: Recommended Reaction Conditions for Cy7.5
Labeling
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Parameter
Cy7.5 NHS Ester
Method

Cy7.5 Carboxylic
Acid + EDC/NHS
Method

Notes

Peptide Concentration 1 - 10 mg/mL 1 - 10 mg/mL

Higher concentrations

can improve labeling

efficiency. Ensure

peptide is fully

dissolved.

Molar Ratio

(Dye:Peptide)
1.5:1 to 5:1

Dye:EDC:NHS ratio of

1:1.2:1.2 is a good

starting point. Use a

5-20 fold molar

excess of activated

dye to peptide.

The optimal ratio

should be determined

empirically for each

peptide to avoid over-

labeling.

Reaction Buffer

0.1 M Sodium

Bicarbonate or

Phosphate Buffer

Activation Step: 0.1 M

MES, pH 4.5-6.0.

Coupling Step: 0.1 M

PBS, pH 7.2-8.5

Buffers must be free

of primary amines

(e.g., Tris, Glycine).[4]

pH
8.0 - 9.0 (Optimal

~8.5)

Activation: 4.5 - 6.0.

Coupling: 7.2 - 8.5

pH is critical for

reaction efficiency.[1]

[2]

Solvent for Dye
Anhydrous DMSO or

DMF

Anhydrous DMSO or

DMF

Prepare dye stock

solution immediately

before use.

Incubation Time 1 - 3 hours

Activation: 15-30

mins. Coupling: 2

hours to overnight.

Protect the reaction

from light. Gentle

mixing is

recommended.

Temperature
Room Temperature

(20-25°C)

Room Temperature or

4°C for overnight

reactions

Lower temperatures

can improve the

stability of reagents

for longer reactions.
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Table 2: Characterization of Cy7.5-Labeled Peptides
Analysis Method Parameter

Typical Values &
Information

UV-Vis Spectroscopy Absorbance Maxima (λmax)

Cy7.5 Dye: ~750-780 nm.

Peptide: ~280 nm (if Trp/Tyr

present).

Molar Extinction Coefficient (ε)

of Cy7.5
~222,000 M⁻¹cm⁻¹ at ~778 nm

Mass Spectrometry (MS) Molecular Weight (MW)
Observed MW = MW of

Peptide + MW of Cy7.5 dye

Reverse-Phase HPLC Retention Time

Labeled peptide will have a

longer retention time than the

unlabeled peptide due to the

hydrophobicity of the dye.

Experimental Workflows and Signaling Pathways
Diagrams
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Protocol 1: Cy7.5 NHS Ester Labeling Protocol 2: Cy7.5 Carboxylic Acid Labeling

Dissolve Peptide
in Bicarbonate Buffer

(pH 8.5)

Mix & Incubate
(1-3h, RT, Dark)

Dissolve Cy7.5 NHS Ester
in DMSO

Purify by RP-HPLC

Characterize
(MS, UV-Vis)

Lyophilize & Store
(-20°C, Dark)

Dissolve Cy7.5-COOH,
EDC, & Sulfo-NHS

in MES Buffer (pH 6.0)

Activate Dye
(15-30 min, RT)

Add Activated Dye to Peptide
Incubate (2h-O/N, RT, Dark)

Dissolve Peptide
in PBS (pH 7.5)

Purify by RP-HPLC

Characterize
(MS, UV-Vis)

Lyophilize & Store
(-20°C, Dark)
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Caption: Experimental workflows for peptide labeling with Cy7.5.
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Application: Receptor-Mediated Endocytosis

Cy7.5-Labeled Peptide
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Detection
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Caption: Pathway of a Cy7.5-labeled peptide in cellular uptake studies.

Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including

gloves and safety glasses, when handling dyes and chemical reagents. Work in a well-

ventilated area or fume hood.
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Protocol 1: Labeling Peptides using Cyanine7.5 NHS
Ester
This protocol is the most common and recommended method for labeling primary amines on

peptides.

Materials:

Peptide containing at least one primary amine group (-NH₂)

Cyanine7.5 NHS Ester

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

Peptide Preparation:

Dissolve the peptide in the Labeling Buffer to a final concentration of 1-10 mg/mL.

Ensure the buffer is free from any primary amines like Tris or glycine.

Dye Preparation:

Immediately before use, dissolve the Cy7.5 NHS ester in anhydrous DMSO or DMF to

create a 10 mg/mL stock solution.[1] Vortex briefly to ensure it is fully dissolved.

Conjugation Reaction:

Calculate the required volume of the Cy7.5 NHS ester solution. A molar ratio of 1.5:1 to

5:1 (dye:peptide) is a good starting point.[1]
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Add the calculated volume of the dye solution to the peptide solution while gently

vortexing.

Incubate the reaction for 1-3 hours at room temperature, protected from light.[1] Gentle

rotation during incubation is recommended.

Reaction Quenching (Optional):

To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM.

Incubate for 30 minutes at room temperature. This step is useful if the reaction needs to

be stopped at a precise time point.

Purification:

Purify the Cy7.5-labeled peptide from unreacted dye and byproducts using RP-HPLC.

Use a C18 column and a gradient of water/acetonitrile containing 0.1% Trifluoroacetic Acid

(TFA).[5][6]

Monitor the elution at both 220/280 nm (for the peptide) and ~750 nm (for the Cy7.5 dye).

The labeled peptide will be colored and absorb at both wavelengths.

Collect the fractions containing the purified conjugate.

Characterization and Storage:

Confirm the identity of the labeled peptide using Mass Spectrometry.

Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy (see Appendix).

Lyophilize the purified fractions to obtain a stable powder.

Store the lyophilized peptide at -20°C or colder, protected from light.

Protocol 2: Labeling Peptides using Cyanine7.5
Carboxylic Acid and EDC/Sulfo-NHS
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This protocol is for coupling the unactivated carboxylic acid form of the dye to peptide amines.

It involves a two-step process: activation of the dye followed by conjugation to the peptide.[2][3]

Materials:

Peptide containing at least one primary amine group (-NH₂)

Cyanine7.5 Carboxylic Acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS is recommended for aqueous reactions)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Anhydrous Dimethyl Sulfoxide (DMSO)

Purification System: RP-HPLC

Procedure:

Reagent Preparation:

Dissolve the peptide in Coupling Buffer to a final concentration of 1-10 mg/mL.

Prepare stock solutions of Cy7.5 carboxylic acid, EDC, and Sulfo-NHS in anhydrous

DMSO or the appropriate reaction buffer. Prepare EDC and Sulfo-NHS solutions

immediately before use as they are moisture-sensitive.[7]

Activation of Cy7.5 Carboxylic Acid:

In a microcentrifuge tube, dissolve the Cy7.5 carboxylic acid in Activation Buffer (a small

amount of DMSO can be used to aid solubility).

Add EDC and Sulfo-NHS. A molar ratio of 1:1.2:1.2 (Dye:EDC:Sulfo-NHS) is a common

starting point.
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Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS

ester.[2]

Conjugation to Peptide:

Add the activated dye mixture directly to the peptide solution.

The molar ratio of the activated dye to the peptide should be in the range of 5:1 to 20:1.

This should be optimized for your specific peptide.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light and with gentle mixing.

Purification:

Purify the conjugate using RP-HPLC as described in Protocol 1, Step 5.

Characterization and Storage:

Characterize the final product using Mass Spectrometry and UV-Vis spectroscopy as

described in Protocol 1, Step 6.

Lyophilize the pure, labeled peptide and store at -20°C or colder, protected from light.

Appendix: Calculating the Degree of Labeling (DOL)
The DOL, or dye-to-peptide ratio, can be determined using UV-Vis spectroscopy by applying

the Beer-Lambert law.

Measure the absorbance of the purified conjugate solution at the maximum absorbance of

the peptide (A₂₈₀, if applicable) and the maximum absorbance of Cy7.5 (Aₘₐₓ, ~778 nm).

Calculate the concentration of the dye using its absorbance maximum and molar extinction

coefficient (ε_dye).

Concentration (Dye) = Aₘₐₓ / (ε_dye × path length)
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Calculate the concentration of the peptide. A correction factor is needed to account for the

dye's absorbance at 280 nm.

Correction Factor (CF) = A₂₈₀ of dye / Aₘₐₓ of dye (This should be determined for the free

dye).

Corrected A₂₈₀ = A₂₈₀ (conjugate) - (Aₘₐₓ (conjugate) × CF)

Concentration (Peptide) = Corrected A₂₈₀ / (ε_peptide × path length)

Calculate the DOL.

DOL = Concentration (Dye) / Concentration (Peptide)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. benchchem.com [benchchem.com]

3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - AT [thermofisher.com]

4. researchgate.net [researchgate.net]

5. Quantitative determination of fluorescence labeling implemented in cell cultures - PMC
[pmc.ncbi.nlm.nih.gov]

6. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent
Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-
NHS [echobiosystems.com]

To cite this document: BenchChem. [Application Notes and Protocols for Labeling Peptides
with Cyanine7.5]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377982#labeling-peptides-with-cyanine7-5-
carboxylic-acid]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b12377982?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Step_by_Step_Cy7_Labeling_of_Proteins_and_Peptides_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_EDC_NHS_Chemistry_Conjugating_Peptides_to_Lipoamido_PEG4_acid.pdf
https://www.thermofisher.com/at/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/carbodiimide-crosslinker-chemistry.html
https://www.researchgate.net/publication/342658913_Fluorescent_cyclic_peptides_for_cell_imaging
https://pmc.ncbi.nlm.nih.gov/articles/PMC10496409/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10496409/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8124942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8124942/
https://www.echobiosystems.com/blog/general-protocol-for-coupling-biomolecules-to-carboxylate-particles-using-edcsulfo-nhs.html
https://www.echobiosystems.com/blog/general-protocol-for-coupling-biomolecules-to-carboxylate-particles-using-edcsulfo-nhs.html
https://www.benchchem.com/product/b12377982#labeling-peptides-with-cyanine7-5-carboxylic-acid
https://www.benchchem.com/product/b12377982#labeling-peptides-with-cyanine7-5-carboxylic-acid
https://www.benchchem.com/product/b12377982#labeling-peptides-with-cyanine7-5-carboxylic-acid
https://www.benchchem.com/product/b12377982#labeling-peptides-with-cyanine7-5-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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